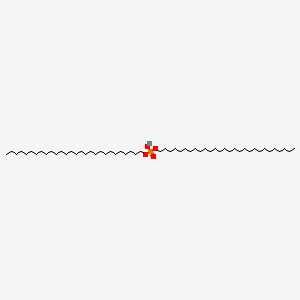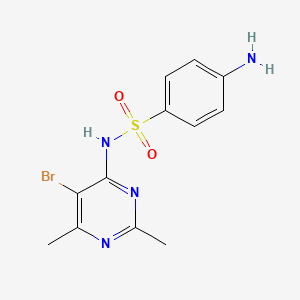
Bicyclohexenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclohexenyl can be synthesized through several methods. One common method involves the dehydrogenation of cyclohexane under specific conditions. Another approach is the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Additionally, exposure of cyclohexane to radiation can produce bicyclohexyl among other hydrocarbons .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of aromatic compounds. This process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclohexenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
Bicyclohexenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a structural motif in studying liquid interfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in surface modification of metal oxides and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of bicyclohexenyl involves its interaction with molecular targets through its unique structure. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level. Its effects are mediated by the formation of intermediates and the activation of specific functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclohexyl: Similar structure but lacks the double bonds present in bicyclohexenyl.
Cyclohexane: A simpler structure with only one cyclohexane ring.
Cyclohexene: Contains a single cyclohexene ring, making it less complex than this compound.
Uniqueness
This compound is unique due to its dual cyclohexene rings connected by a single bond, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structure allows for diverse applications and interactions in various fields of research and industry.
Propiedades
Número CAS |
1128-65-0 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)cyclohexene |
InChI |
InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2 |
Clave InChI |
VSIYJQNFMOOGCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



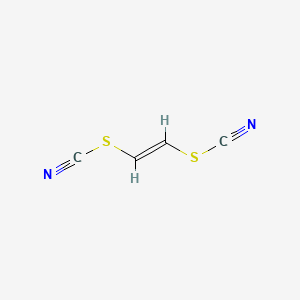
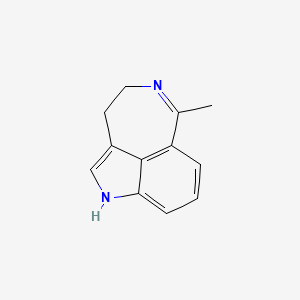


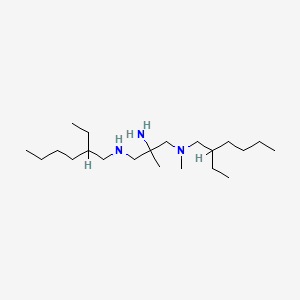

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
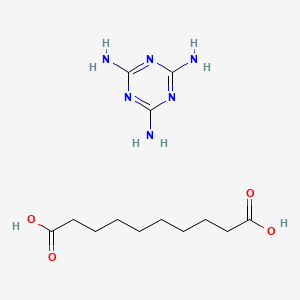
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
